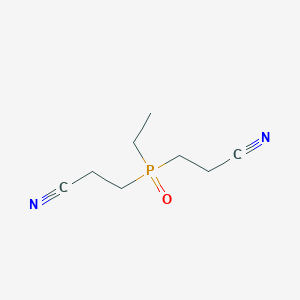
3,3'-(Ethylphosphoryl)dipropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Ethylphosphoryl)dipropanenitrile is an organic compound characterized by the presence of an ethylphosphoryl group attached to a dipropanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethylphosphoryl)dipropanenitrile typically involves the reaction of ethylphosphoryl chloride with dipropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-(Ethylphosphoryl)dipropanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Ethylphosphoryl)dipropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-(Ethylphosphoryl)dipropanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(Ethylphosphoryl)dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Methylphosphoryl)dipropanenitrile: Similar structure but with a methyl group instead of an ethyl group.
3,3’-(Phenylphosphoryl)dipropanenitrile: Contains a phenyl group, leading to different chemical and physical properties.
3,3’-(Butylphosphoryl)dipropanenitrile: Features a butyl group, which affects its reactivity and applications.
Uniqueness
3,3’-(Ethylphosphoryl)dipropanenitrile is unique due to its specific ethylphosphoryl group, which imparts distinct chemical reactivity and potential applications. The balance between the hydrophobic ethyl group and the polar nitrile groups makes it versatile for various chemical transformations and applications in different fields.
Propiedades
Número CAS |
51805-06-2 |
|---|---|
Fórmula molecular |
C8H13N2OP |
Peso molecular |
184.18 g/mol |
Nombre IUPAC |
3-[2-cyanoethyl(ethyl)phosphoryl]propanenitrile |
InChI |
InChI=1S/C8H13N2OP/c1-2-12(11,7-3-5-9)8-4-6-10/h2-4,7-8H2,1H3 |
Clave InChI |
XXDVHJASRPNYDG-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(CCC#N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















